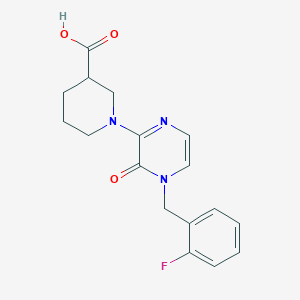

1-(4-(2-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid

Description

This compound features a pyrazine ring fused with a piperidine moiety, substituted at position 4 with a 2-fluorobenzyl group and at position 3 with a carboxylic acid. Its molecular formula is C₁₇H₁₇FN₃O₃, and the fluorine atom at the benzyl ortho-position is critical for modulating electronic and steric properties.

Properties

Molecular Formula |

C17H18FN3O3 |

|---|---|

Molecular Weight |

331.34 g/mol |

IUPAC Name |

1-[4-[(2-fluorophenyl)methyl]-3-oxopyrazin-2-yl]piperidine-3-carboxylic acid |

InChI |

InChI=1S/C17H18FN3O3/c18-14-6-2-1-4-12(14)10-21-9-7-19-15(16(21)22)20-8-3-5-13(11-20)17(23)24/h1-2,4,6-7,9,13H,3,5,8,10-11H2,(H,23,24) |

InChI Key |

SHBKQRORBVBZAN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CN(C2=O)CC3=CC=CC=C3F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Fluorobenzyl Intermediate: This involves the reaction of a fluorobenzyl halide with a suitable nucleophile to form the fluorobenzyl intermediate.

Construction of the Dihydropyrazinone Ring: The fluorobenzyl intermediate is then reacted with a suitable amine and a carbonyl compound to form the dihydropyrazinone ring.

Formation of the Piperidine Carboxylic Acid Moiety: The final step involves the reaction of the dihydropyrazinone intermediate with a piperidine derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a piperidine ring, a dihydropyrazine moiety, and a fluorobenzyl group. Its molecular formula is C₁₄H₁₈F N₃O₂, with a molecular weight of approximately 250.31 g/mol. The presence of the fluorine atom enhances its lipophilicity and biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit notable antimicrobial properties. The synthesized compound has been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds with similar structures can inhibit the growth of Staphylococcus aureus and Escherichia coli .

2. Enzyme Inhibition

The compound is also noted for its potential as an enzyme inhibitor. It may interact with key enzymes involved in metabolic pathways, thereby disrupting essential cellular functions. This characteristic could make it useful in developing treatments for conditions such as diabetes or obesity by modulating glucose metabolism .

3. Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties. Research into similar piperidine derivatives has indicated their potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Pharmacological Applications

1. Central Nervous System (CNS) Effects

Piperidine derivatives are often studied for their neuropharmacological effects. The compound's structure suggests potential applications in treating neurological disorders such as anxiety or depression by modulating neurotransmitter systems .

2. Drug Development

The unique structural features of 1-(4-(2-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid make it a candidate for drug development targeting specific receptors or pathways implicated in various diseases .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluate effectiveness against bacterial strains | Showed significant inhibition against E. coli and S. aureus |

| Enzyme Inhibition Research | Investigate effects on metabolic enzymes | Identified potential for modulating glucose metabolism |

| Neuropharmacological Study | Assess CNS effects | Indicated possible anxiolytic properties |

Mechanism of Action

The mechanism of action of 1-(4-(2-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group may interact with hydrophobic pockets in proteins, while the dihydropyrazinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs with Fluorobenzyl Substitutions

Key structural variations among analogs include:

- Fluorine position on the benzyl group (ortho, meta, para).

- Heterocyclic core (pyrazine, pyridine, benzoxazine).

- Substituents on the piperidine/pyrrolidine ring.

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula.

Key Observations:

Fluorine Position Effects: The ortho-fluorine in the target compound may enhance metabolic stability compared to para-substituted analogs due to reduced steric hindrance and altered electronic interactions .

Core Structure Impact :

- Pyrazine-based compounds (e.g., ) may offer better π-stacking interactions in enzyme binding pockets compared to pyridine or pyrrolidine derivatives .

- Piperidine vs. pyrrolidine: The six-membered piperidine ring in the target compound likely provides greater conformational flexibility than five-membered pyrrolidine analogs .

Physicochemical and Commercial Considerations

- Purity and Availability: The target compound is listed with 95% purity (CAS 1707668-08-3) in supplier catalogs, comparable to analogs like 4-(4-fluorobenzyl)-3-oxo-pyrazine-2-carboxylic acid (95% purity, CAS 1956306-66-3) . Non-fluorinated analogs (e.g., 4-(4-piperidylcarbamoylphenyl)benzoic acid) are less common in supplier listings, emphasizing the demand for fluorinated derivatives in drug discovery .

Biological Activity

1-(4-(2-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H21FN2O3

- Molecular Weight : 336.37 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways, which may contribute to its anticancer properties.

- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing neurochemical pathways and exhibiting psychoactive effects.

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against certain bacterial strains.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits tumor growth in vitro; specific pathways under investigation. |

| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria. |

| Neuroactivity | Modulates neurotransmitter systems; potential applications in neuropharmacology. |

Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer activity of similar compounds and indicated that modifications in the piperidine structure can enhance cytotoxicity against cancer cell lines. The presence of the dihydropyrazinone moiety was found to play a crucial role in enhancing apoptosis in cancer cells .

Antimicrobial Activity

Research conducted on derivatives of this compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, revealing effective concentrations that inhibit bacterial growth .

Neuropharmacological Effects

A pharmacological evaluation indicated that the compound could modulate serotonin receptors, suggesting potential use in treating anxiety and depression-related disorders. This modulation could lead to a decrease in anxiety-like behaviors in animal models .

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | Notable Findings |

|---|---|---|

| 1-(4-(2-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea | Anticancer | Higher cytotoxicity compared to standard chemotherapeutics. |

| 1-(2,4-Difluorophenyl)-3-(4-(4-fluorophenyl)-3-oxo...) | Antimicrobial | Broader spectrum of activity against resistant strains. |

| 3-Carboxy-4-oxo-6-fluoro-7-(1-piperazinyl)-1,4-dihydroquinolone | Neuroactivity | Significant receptor binding affinity leading to behavioral changes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.